2,3-Bis(octadecyloxy)propan-1-ol
Overview
Description
1,2-O-Dioctadecyl-rac-glycerol is a saturated dialkyl glyceryl ether with octadecyl groups at the sn-1 and sn-2 positions, which mimics the structure of diacylglycerol. It has been incorporated into model lipid bilayers in order to study the dynamics of various biological membrane compositions.
Safety and Hazards
Mechanism of Action
Target of Action
1,2-O-Dioctadecyl-rac-glycerol, also known as 2,3-Bis(octadecyloxy)propan-1-ol, is a saturated dialkyl glyceryl ether with octadecyl groups at the sn-1 and sn-2 positions . It mimics the structure of diacylglycerol , a secondary messenger in cells that activates protein kinase C (PKC). Therefore, the primary target of this compound can be inferred to be PKC.
Mode of Action
The compound interacts with its targets by mimicking the structure of diacylglycerol . Diacylglycerol activates PKC, which then phosphorylates a range of protein targets, leading to the activation or inhibition of these proteins . By mimicking diacylglycerol, 1,2-O-Dioctadecyl-rac-glycerol likely induces similar changes in protein activity.
Biochemical Pathways
The compound’s mimicry of diacylglycerol suggests it may affect the same biochemical pathways. Diacylglycerol is involved in the phosphatidylinositol signaling system, where it acts as a secondary messenger. This pathway plays a key role in various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Its solubility in various solvents has been reported: dmf: 20 mg/ml, dmso: 5 mg/ml, ethanol: 30 mg/ml, pbs (ph 72): 025 mg/ml . These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The compound has been incorporated into model lipid bilayers to study the dynamics of various biological membrane compositions . The specific molecular and cellular effects of the compound’s action are likely dependent on the specific context of its use, such as the cell type and the presence of other signaling molecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in different solvents suggests that it may be more effective in certain environments . .
Biochemical Analysis
Biochemical Properties
2,3-Bis(octadecyloxy)propan-1-ol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids . The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in lipid signaling . By altering the composition of cellular membranes, it can impact the activity of membrane-bound receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, this compound can influence the expression of genes involved in lipid synthesis and degradation, thereby affecting overall lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific lipid-binding domains in proteins, altering their conformation and activity . This binding can either inhibit or activate enzymes, depending on the context. For example, the compound may inhibit lipases by blocking their active sites, preventing the hydrolysis of triglycerides . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound has been observed to maintain its effects on cellular function for several hours, with gradual degradation over time . Long-term studies in vivo have shown that this compound can have lasting effects on lipid metabolism, although its impact may diminish as the compound is metabolized and excreted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve lipid homeostasis . At higher doses, it may exhibit toxic effects, such as liver damage and disruption of normal lipid metabolism . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyltransferases, which are involved in the activation and transfer of fatty acids . The compound can also affect metabolic flux by altering the levels of key metabolites, such as triglycerides and phospholipids . These interactions can influence the overall balance of lipid synthesis and degradation within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and lipoproteins . It can be incorporated into lipid droplets and transported to various cellular compartments, including the endoplasmic reticulum and mitochondria . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as adipose tissue and the liver .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and cellular membranes . It can be targeted to specific compartments through post-translational modifications and interactions with targeting signals . The compound’s localization can influence its activity and function, as it may interact with different sets of proteins and enzymes depending on its subcellular distribution .
Properties
IUPAC Name |
2,3-dioctadecoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884220 | |
Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-38-6 | |
Record name | 2,3-Bis(octadecyloxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6076-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006076386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, 2,3-bis(octadecyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-bis(octadecyloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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